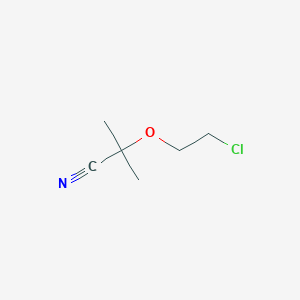
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride” is a chemical compound with the CAS Number: 2253640-14-9 . It has a molecular weight of 283.08 . The IUPAC name for this compound is 4-amino-1,1,1-trifluoro-2-(oxazol-2-yl)butan-2-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3N2O2.2ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;;/h3-4,13H,1-2,11H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable at room temperature .科学的研究の応用
Fluorinated Amino Acids Synthesis
Research on the synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, utilizes a process involving chiral oxazoline, oxidative rearrangement to dihydro-2H-oxazinone, and hydrogenolysis-hydrolysis. These amino acids are obtained as configurationally pure hydrochloride salts, highlighting the potential application of similar fluorinated compounds in synthesizing biochemically significant molecules (Pigza, Quach, & Molinski, 2009).
Proline Amino Acids in NMR
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized for incorporation in model peptides, demonstrate distinct conformational preferences useful in NMR-based applications. This research suggests the utility of fluorinated compounds in developing probes for medicinal chemistry and structural biology (Tressler & Zondlo, 2014).
Antimicrobial Activities
Studies on 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including Schiff base derivatives, reveal their potential antimicrobial activities. This indicates the relevance of amino-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
SARS-CoV Protease Inhibitors
Research involving trifluoromethyl-β-amino alcohol compounds in synthesizing glutamic acid and glutamine peptides as inhibitors of SARS-CoV protease emphasizes the role of fluorinated amino alcohols in antiviral therapy development (Sydnes et al., 2006).
Energetic Materials Synthesis
The synthesis of energetic compounds containing novel explosophores demonstrates the application of amino-triazole compounds in creating materials with potential use in explosives or propellants, highlighting the importance of structural modifications in tailoring the properties of such compounds (Gulyaev et al., 2021).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2.2ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;;/h3-4,13H,1-2,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASBYJFZGRTIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;dihydrochloride | |
CAS RN |
2253640-14-9 |
Source


|
| Record name | 4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)


![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)



![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)